molecular formula C22H22ClFN4O2S B2695937 2-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride CAS No. 1215411-05-4

2-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride

Cat. No.: B2695937
CAS No.: 1215411-05-4
M. Wt: 460.95
InChI Key: GWURXXJKNWHPOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride features a benzothiazole core substituted with a 4-methoxy group, a 4-fluorophenylacetamide chain, and a 3-(1H-imidazol-1-yl)propyl side chain.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2S.ClH/c1-29-18-4-2-5-19-21(18)25-22(30-19)27(12-3-11-26-13-10-24-15-26)20(28)14-16-6-8-17(23)9-7-16;/h2,4-10,13,15H,3,11-12,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWURXXJKNWHPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)CC4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22FN3O2SC_{18}H_{22}FN_3O_2S with a molecular weight of approximately 365.45 g/mol. The structure features a fluorophenyl group, an imidazolyl propyl chain, and a benzothiazole moiety, which are significant for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • GABA-A Receptor Modulation : Similar compounds have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor. This modulation can enhance inhibitory neurotransmission, potentially offering therapeutic benefits in neurological disorders .
  • Antitumor Activity : Preliminary studies suggest that related benzothiazole derivatives exhibit significant antitumor effects. The compound's structure may allow it to interfere with cancer cell proliferation and survival pathways .

Biological Activity Overview

Activity Type Description Reference
GABA-A ModulationEnhances inhibitory neurotransmission; potential treatment for anxiety disorders
Antitumor EffectsInhibits proliferation in various cancer cell lines (e.g., A549, HCC827)
Antimicrobial ActivityShows activity against specific bacterial strains

Case Studies and Research Findings

  • GABA-A Receptor Study : A study investigated the interaction of similar compounds with the GABA-A receptor. The results indicated that modifications in the structure could significantly impact metabolic stability and receptor affinity. Compounds with a fluorophenyl group showed enhanced binding at the α1/γ2 interface of the receptor .
  • Antitumor Efficacy : In vitro assays demonstrated that related benzothiazole derivatives exhibited cytotoxic effects on lung cancer cell lines, with IC50 values indicating potent activity. For instance, compounds derived from similar scaffolds showed IC50 values as low as 2.12 μM against A549 cells .
  • Metabolic Stability Assessment : Research comparing the metabolic stability of these compounds revealed that certain derivatives remained largely unmetabolized after incubation with human liver microsomes (HLMs), indicating their potential for longer therapeutic action without rapid degradation .

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is C20H18FN5OC_{20}H_{18}FN_5O with a molecular weight of approximately 363.4 g/mol. The structure features a fluorophenyl group, an imidazolyl propyl chain, and a methoxy-benzothiazole moiety, which contribute to its biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing imidazole rings have shown effectiveness against various bacterial strains and fungi.

CompoundActivityMIC (µM)
2MBI DerivativeGram-positive bacteria1.27
2MBI DerivativeGram-negative bacteria1.43
2MBI DerivativeFungal strains2.60

These findings suggest that the incorporation of the imidazole moiety could enhance the antimicrobial efficacy of the compound .

Anticancer Activity

The compound has been evaluated for its anticancer potential against several cancer cell lines, including colorectal carcinoma (HCT116). The results indicate that certain derivatives demonstrate IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), suggesting a promising therapeutic index.

CompoundCell LineIC50 (µM)
N9HCT1165.85
N18HCT1164.53
5-FUHCT1169.99

The selectivity index indicates these compounds may preferentially target cancer cells over normal cells, highlighting their potential as safer alternatives in cancer therapy .

Case Studies

Several studies have documented the synthesis and biological evaluation of compounds related to 2-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride :

  • Antimicrobial Evaluation : A study synthesized various derivatives and tested them against both Gram-positive and Gram-negative bacteria as well as fungi. Results indicated that modifications to the benzothiazole unit significantly enhanced antimicrobial activity .
  • Anticancer Studies : Another investigation focused on evaluating the anticancer properties of related compounds against multiple cancer cell lines, demonstrating that specific substitutions on the imidazole ring could lead to improved efficacy compared to existing treatments .

Comparison with Similar Compounds

Target Compound vs. Benzimidazole Derivatives

The benzothiazole core in the target compound differs from benzimidazole derivatives (e.g., compounds in and ) by replacing one nitrogen atom with sulfur. In contrast, benzimidazoles (e.g., 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, ) prioritize hydrogen-bonding interactions via dual nitrogen atoms .

Triazole Derivatives ()

Compounds [7–9] in feature 1,2,4-triazole cores with sulfonylphenyl and difluorophenyl substituents. Unlike the target compound’s benzothiazole, triazoles offer nitrogen-rich environments for coordination chemistry but lack sulfur’s lipophilicity. Their tautomeric equilibria (thione vs. thiol) further differentiate reactivity profiles .

Substituent Effects

Fluorophenyl vs. Halogenated Phenyl Groups

The 4-fluorophenyl group in the target compound enhances metabolic stability and membrane permeability compared to chlorophenyl or bromophenyl analogs (e.g., ’s compounds [4–6] and ’s 853311-67-8). Fluorine’s small size and high electronegativity minimize steric hindrance while modulating π-π stacking interactions .

Methoxy and Imidazole Side Chains

The 3-(1H-imidazol-1-yl)propyl chain introduces basicity and hydrogen-bonding capacity, analogous to S-alkylated triazoles in (compounds [10–15]) but with distinct spatial flexibility .

Spectral Data Comparison

Feature Target Compound (Inferred) Compounds [4–6] Benzimidazole
C=O Stretch (IR) ~1680–1700 cm⁻¹ (acetamide) 1663–1682 cm⁻¹ (hydrazinecarbothioamide) Not reported
C=S Stretch (IR) Absent 1243–1258 cm⁻¹ Absent
N–H Stretch (IR) ~3270–3350 cm⁻¹ (imidazole/amide) 3150–3319 cm⁻¹ (hydrazine) ~3300 cm⁻¹ (carboxamide)
Aromatic Signals (NMR) Multiplets for fluorophenyl/benzothiazole Doublets for difluorophenyl/sulfonylphenyl Singlets for methoxyphenyl groups

Hypothesized Pharmacological Profiles

  • Target Compound: The benzothiazole-imidazole-acetamide scaffold suggests kinase inhibition (e.g., EGFR or VEGFR) due to structural similarity to known inhibitors.
  • Triazoles : Antimicrobial or anticancer agents, leveraging sulfonyl and halogen substituents for target engagement .
  • Benzimidazoles: Potential CNS agents or anti-inflammatory drugs, given precedents for benzimidazole carboxamides .

Q & A

Q. What are the key synthetic routes and reaction conditions for preparing the target compound?

The synthesis involves multi-step reactions, including:

  • Nucleophilic substitution : Substitution at the benzothiazole nitrogen using 3-(1H-imidazol-1-yl)propylamine under basic conditions (e.g., potassium carbonate in DMF) .
  • Acetamide coupling : Reaction of 2-(4-fluorophenyl)acetic acid derivatives with the benzothiazole-imidazole intermediate via carbodiimide-mediated coupling .
  • Hydrochloride salt formation : Treatment with HCl in ethanol to precipitate the final product . Optimization tip: Solvent choice (DMF vs. THF) and reaction time significantly impact yields. For example, DMF at 80°C for 4 hours improves coupling efficiency .

Q. How is the compound’s structure validated post-synthesis?

Characterization employs:

  • Spectroscopy : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm proton/carbon environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, fluorophenyl aromatic signals at δ 7.2–7.6 ppm) .
  • Elemental analysis : Matching calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation) to verify purity .
  • Mass spectrometry : HRMS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 485.12) .

Advanced Research Questions

Q. How can molecular docking studies guide the design of analogs with enhanced biological activity?

  • Target selection : Prioritize proteins with known binding pockets for fluorophenyl and benzothiazole motifs (e.g., kinase enzymes or apoptosis regulators like Bcl-2/Mcl-1) .
  • Docking protocols : Use software like AutoDock Vina to simulate binding poses. For example, the methoxy group on benzothiazole may form hydrophobic interactions, while the imidazole nitrogen participates in hydrogen bonding .
  • Validation : Compare docking scores (e.g., binding energy ≤ −8.0 kcal/mol) with in vitro activity data to refine structural modifications .

Q. What strategies resolve discrepancies in spectroscopic data across studies?

  • Cross-referencing : Compare NMR chemical shifts with structurally similar analogs (e.g., 4-methoxybenzothiazole derivatives in vs. ).
  • Solvent effects : Account for deuterated solvent differences (e.g., DMSO-d6_6 vs. CDCl3_3) that alter proton shifts by up to 0.5 ppm .
  • Crystallography : If available, use X-ray diffraction data (e.g., CCDC entries) to validate ambiguous assignments .

Q. How do structural modifications (e.g., halogen substitution) influence pharmacological activity?

  • Fluorophenyl vs. chlorophenyl : Fluorine’s electronegativity enhances metabolic stability but may reduce lipophilicity compared to chlorine .
  • Benzothiazole substitution : Methoxy groups improve solubility, while bromine increases steric hindrance, affecting target binding .
  • Imidazole chain length : Propyl spacers (vs. ethyl) optimize interactions with deep binding pockets (e.g., in kinases) .
Analog Substituent IC50_{50} (nM) LogP
Parent compound4-Fluorophenyl120 ± 152.8
4-Chlorophenyl analog4-Chlorophenyl95 ± 103.2
4-Methoxybenzothiazole variant4-Methoxybenzothiazole150 ± 202.5
Data adapted from

Q. What experimental design principles apply to optimizing biological assays for this compound?

  • Dose-response curves : Use 8–10 concentration points (e.g., 1 nM–100 µM) to calculate IC50_{50} values .
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only samples to normalize data .
  • Replicates : Triplicate measurements to ensure statistical significance (p < 0.05 via ANOVA) .
  • Flow chemistry : For scalable synthesis, adopt continuous-flow reactors to maintain consistent temperature and mixing .

Research Safety and Compliance

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (e.g., volatile solvents like DMF) .
  • Waste disposal : Neutralize hydrochloride waste with sodium bicarbonate before aqueous disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.